molecular formula C15H15NO3S B2774596 Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate CAS No. 325698-04-2

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2774596
CAS RN: 325698-04-2
M. Wt: 289.35
InChI Key: IOKLZRRHDMPBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate, also known as MBTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MBTC is a thiophene derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Asymmetric Synthesis

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate: is used in the asymmetric synthesis of optically active compounds. For instance, short-chain alcohol dehydrogenases from Burkholderia gladioli have shown potential in the dynamic kinetic asymmetric transformation of related compounds, which is crucial for producing pharmaceuticals with high enantiomeric purity .

Enzyme Screening

The compound’s derivatives are used for screening enzymes against various organic solvents and substrates. This helps in identifying robust enzymes that can be used for industrial applications, such as the production of fine chemicals .

Medicinal Chemistry

Derivatives of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate are synthesized for their potential use in medicinal chemistry. They serve as building blocks for creating molecules with biological activity, such as antibacterial, antifungal, and anticancer properties .

Microwave-Assisted Synthesis

The compound is involved in microwave-assisted synthesis processes. This technique is used to enhance reaction rates and yields, which is beneficial for the rapid synthesis of medicinal compounds .

Heterocyclic Chemistry

It plays a role in the synthesis of heterocyclic compounds. Heterocycles are a fundamental part of many pharmaceuticals and agrochemicals, and the compound can be used to construct diverse heterocyclic structures .

Foldamer Research

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate: is also significant in foldamer research. Foldamers are sequence-specific oligomers that mimic the structures of biomolecules, and the compound can contribute to the design of new foldamers with unique properties .

properties

IUPAC Name

methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-10(2)20-14(12(9)15(18)19-3)16-13(17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKLZRRHDMPBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.